molecular formula C11H15IN2O2 B8699852 N-(4-iodo-6-methoxypyridin-3-yl)pivalamide CAS No. 227180-20-3

N-(4-iodo-6-methoxypyridin-3-yl)pivalamide

Cat. No. B8699852
CAS RN: 227180-20-3
M. Wt: 334.15 g/mol
InChI Key: OJMNZOTXPXTTHY-UHFFFAOYSA-N
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Description

N-(4-iodo-6-methoxypyridin-3-yl)pivalamide is a useful research compound. Its molecular formula is C11H15IN2O2 and its molecular weight is 334.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-iodo-6-methoxypyridin-3-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-iodo-6-methoxypyridin-3-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

227180-20-3

Product Name

N-(4-iodo-6-methoxypyridin-3-yl)pivalamide

Molecular Formula

C11H15IN2O2

Molecular Weight

334.15 g/mol

IUPAC Name

N-(4-iodo-6-methoxypyridin-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-8-6-13-9(16-4)5-7(8)12/h5-6H,1-4H3,(H,14,15)

InChI Key

OJMNZOTXPXTTHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=C(C=C1I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(6-methoxypyridin-3-yl)pivalamide (Compound 1, 7.4 g, 35.6 mmol) in anhydrous THF (200 ml) at −78° C. under argon was added t-BuLi (1.7 M in pentane, 52 ml, 89.0 mmol) slowly. After stirred at −78° C. for 1 h, a solution of I2 (22.6 g, 89.0 mmol) in anhydrous THF (100 ml) at −78° C. was cannulated into the reaction over 20 min and the reaction was stirred for 15 min at −78° C. The cooling bath was then removed and the reaction stirred for 30 min, quenched cautiously with ice, extracted with CH2Cl2. The organic layer was dried over Na2SO4, and concentrated in vacuo. The residue was purified by chromatography on silica gel (0→30% EtOAc-hexanes) to yield the title compound.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
22.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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